Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-
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Overview
Description
Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method involves the conjugate addition of an enamine to an alkynone, followed by thermal cyclodehydration . The dicyanomethyl group can be introduced through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with a compound containing active methylene groups .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yields and selectivity. For example, hydrogenation reactions using cobalt, ruthenium, or nickel-based nanocatalysts can be employed to achieve the desired piperidine derivatives . The use of eco-friendly and highly diastereoselective synthesis methods, such as iron-catalyzed thermodynamic equilibration, can also be applied to produce enriched mixtures of the most stable isomers .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated piperidine derivatives. Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Piperidine derivatives are known for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and leading to the inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds are known for their dual inhibitory activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline: This compound has shown significant activity against various cancer cell lines.
Uniqueness
Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- is unique due to its specific combination of a piperidine ring, a quinoline moiety, and a dicyanomethyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
194713-17-2 |
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Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[4-(piperidine-1-carbonyl)quinolin-2-yl]propanedinitrile |
InChI |
InChI=1S/C18H16N4O/c19-11-13(12-20)17-10-15(14-6-2-3-7-16(14)21-17)18(23)22-8-4-1-5-9-22/h2-3,6-7,10,13H,1,4-5,8-9H2 |
InChI Key |
JOWSCQOXQXEZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
Origin of Product |
United States |
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